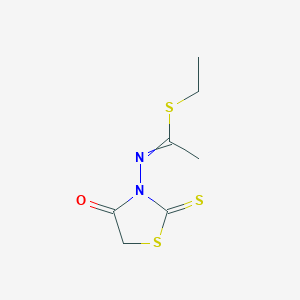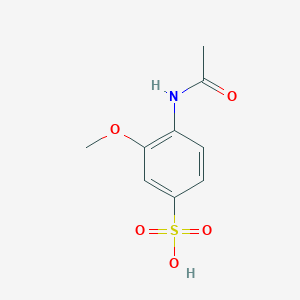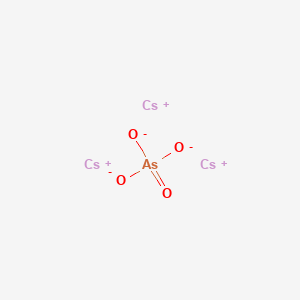
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate typically involves the reaction of carboxylic acid hydrazides with carbon disulfide and dialkyl maleates . This reaction is carried out in water, adhering to green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents . The yields from this method are nearly quantitative, making it an efficient synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that industrial-scale synthesis would focus on environmentally friendly processes. The use of readily available starting materials and the avoidance of hazardous solvents would be key considerations in scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as aldose reductase, which is involved in the development of diabetic complications . Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting antiapoptotic proteins like Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share a similar thiazolidinone core and exhibit comparable biological activities.
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These derivatives are synthesized using similar methods and have been studied for their biological activities.
Uniqueness
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate stands out due to its adherence to green chemistry principles in its synthesis and its potential applications in medicinal chemistry. Its unique combination of biological activities, including antimicrobial and antitumor properties, makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
76330-28-4 |
|---|---|
Molekularformel |
C7H10N2OS3 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate |
InChI |
InChI=1S/C7H10N2OS3/c1-3-12-5(2)8-9-6(10)4-13-7(9)11/h3-4H2,1-2H3 |
InChI-Schlüssel |
MVSBZBDSMKZTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=NN1C(=O)CSC1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)




![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
